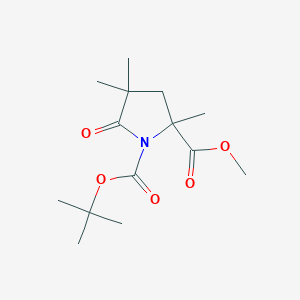
3-Hydroxy cyclobenzaprine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HydroxyCyclobenzaprine-d6: is a deuterated analog of 3-HydroxyCyclobenzaprine, a metabolite of Cyclobenzaprine. Cyclobenzaprine is a muscle relaxant commonly used to treat muscle spasms. The deuterated form, 3-HydroxyCyclobenzaprine-d6, is often used in scientific research due to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-HydroxyCyclobenzaprine-d6 typically involves the deuteration of Cyclobenzaprine followed by hydroxylation. The process begins with the introduction of deuterium atoms into the Cyclobenzaprine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of 3-HydroxyCyclobenzaprine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium sources and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-HydroxyCyclobenzaprine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming Cyclobenzaprine-d6.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 3-KetoCyclobenzaprine-d6.
Reduction: Formation of Cyclobenzaprine-d6.
Substitution: Formation of halogenated or alkylated derivatives of 3-HydroxyCyclobenzaprine-d6.
Scientific Research Applications
3-HydroxyCyclobenzaprine-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug metabolism studies.
Industry: Used in the development of new pharmaceuticals and as a stable isotope-labeled compound for various analytical applications
Mechanism of Action
The mechanism of action of 3-HydroxyCyclobenzaprine-d6 is similar to that of Cyclobenzaprine. It acts as a central nervous system depressant, primarily targeting the brainstem to reduce muscle hyperactivity. The compound interacts with serotonin receptors, particularly the 5-HT2 receptor, to exert its muscle relaxant effects. The deuterated form, 3-HydroxyCyclobenzaprine-d6, provides additional stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
3-HydroxyCyclobenzaprine: The non-deuterated analog.
N-DesmethylCyclobenzaprine: A metabolite of Cyclobenzaprine with similar properties.
Cyclobenzaprine N-oxide: Another metabolite with distinct chemical properties.
Uniqueness: The deuterated form also exhibits different pharmacokinetic properties, making it valuable for research applications .
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
InChI Key |
UHLPYBQGKLHIFK-UFWORHAWSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)



![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)



![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
